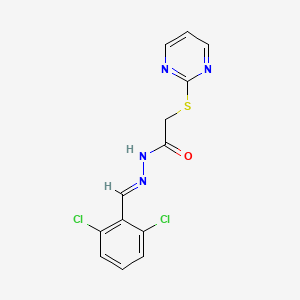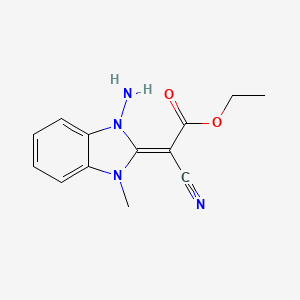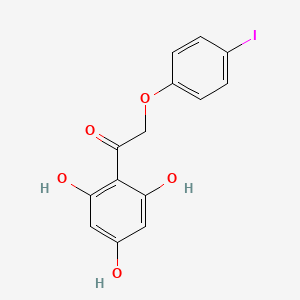![molecular formula C17H25N5O2 B5557856 2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5557856.png)
2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step chemical processes that include the formation of key intermediates such as pyrimidines, pyrrolidines, and piperazines. For instance, Ackland et al. (1993) detailed the synthesis of a compound with structural similarities, highlighting the intricate steps involved in incorporating the pyrimidine and piperazine components into the final molecule (Ackland, Howard, Jacobsen, Secreast, & Dring, 1993).
Molecular Structure Analysis
The molecular structure of compounds within this class often features a complex arrangement of rings, including pyrimidine and piperazine, which are crucial for their chemical behavior. Gehringer et al. (2014) provided insights into the conformational preferences and intermolecular interactions of a related molecule, showcasing the importance of structural analysis in understanding these compounds (Gehringer, Pfaffenrot, Keck, Schollmeyer, & Laufer, 2014).
Chemical Reactions and Properties
The chemical reactions of these molecules often involve interactions with various reagents and catalysts to modify or enhance certain features. For example, the work by Aggile & Napoleon (2021) on the Buchwald Hartwig coupling reaction demonstrates the potential for creating new chemical bonds, thus altering the molecule's properties for specific applications (Aggile & Napoleon, 2021).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are critical for their handling and application. Studies like those conducted by Wu et al. (2000), which focused on the synthesis and structural elucidation of cyclopenta[c]piperidines, provide valuable information on these aspects (Wu, Toppet, Compernolle, & Hoornaert, 2000).
Chemical Properties Analysis
The chemical behavior, including reactivity and stability under various conditions, is paramount for understanding the molecule's potential applications and safety. The study by Mattioda et al. (1975), for instance, explores a range of 4-piperazinopyrimidines, providing insight into their chemical properties and potential as antiemetic agents (Mattioda, Obelianne, Gauthier, Loiseau, Millischer, Donadieu, & Mestre, 1975).
科学的研究の応用
Chemical Synthesis and Derivative Formation
Compounds like 2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine are synthesized through condensation processes. For example, derivatives of piperazine, pyrrolidine, and other similar structures have been obtained through the condensation of amines and dibromoalkanes, demonstrating the versatility and reactivity of these compounds in synthetic chemistry (Barak, 1968).
Receptor Antagonism and Parkinson's Disease Research
Piperazine derivatives, including compounds structurally related to 2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine, have been identified as potent and selective adenosine A2a receptor antagonists. These compounds are notable for their oral activity in rodent models of Parkinson's disease, highlighting their potential therapeutic applications (Vu et al., 2004).
Pharmacokinetics and Drug Metabolism
The metabolism and pharmacokinetics of compounds similar to 2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine have been studied extensively. For instance, the dipeptidyl peptidase IV inhibitor PF-00734200, which shares structural similarities, has been examined in rats, dogs, and humans. These studies reveal insights into the absorption, metabolism, and elimination pathways of such compounds (Sharma et al., 2012).
Pyrimidine Derivatives in Anti-inflammatory and Analgesic Research
Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This research shows the potential of such compounds in medical applications, offering alternatives to traditional drugs (Sondhi et al., 2007).
Platelet Aggregation Inhibition
Piperazinyl-glutamate-pyrimidines, structurally similar to 2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine, have been identified as potent P2Y12 antagonists. These compounds inhibit platelet aggregation, a crucial aspect in the treatment of thrombotic diseases (Parlow et al., 2009).
特性
IUPAC Name |
oxolan-2-yl-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c23-16(14-4-3-13-24-14)21-11-9-20(10-12-21)15-5-6-18-17(19-15)22-7-1-2-8-22/h5-6,14H,1-4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRHYGJKJNKWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(Pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5557775.png)
![1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557786.png)
![N-{2-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5557802.png)

![benzyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5557815.png)
![diethyl 3,3'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)bis(3-oxopropanoate)](/img/structure/B5557820.png)
![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5557822.png)
![3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5557837.png)
![4-[3-(benzylthio)propanoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5557841.png)


![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5557863.png)
![3-(3-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5557870.png)
![methyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5557876.png)